1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene
Description
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene is a branched aromatic hydrocarbon featuring a central benzene ring substituted with two methyl groups at the 1- and 3-positions and a benzyl group bearing a 3-methylphenyl moiety at the 2-position.
Properties
IUPAC Name |
1,3-dimethyl-2-[(3-methylphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-12-6-4-9-15(10-12)11-16-13(2)7-5-8-14(16)3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRCYHJYRWUFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492099 | |
| Record name | 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-34-6 | |
| Record name | 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene typically involves Friedel-Crafts alkylation reactions. In this process, benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts alkylation methods but optimized for large-scale operations. This includes using continuous flow reactors and recycling catalysts to improve efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, which can further interact with biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Reactivity
(3-Methylphenyl) Methanol
- Structure : Features a hydroxyl (-OH) group instead of the benzyl group in the target compound.
- Reactivity : The hydroxyl group increases polarity, enabling hydrogen bonding and participation in oxidation or esterification reactions. In contrast, the target compound’s benzyl group enhances lipophilicity and stability under oxidative conditions .
- The target compound’s lack of polar groups may reduce its biodegradability .
2-(3-Methylphenyl)ethanol
- Structure: Contains a 3-methylphenyl group attached to an ethanol chain.
- Physical Properties : Higher polarity due to the hydroxyl group, making it more soluble in polar solvents. The target compound’s fully alkylated structure likely results in lower water solubility .
- Applications : Used in fragrances due to its aromatic-alcohol hybrid structure. The target compound’s lack of functional groups may limit its direct use in fragrance formulations .
1,3-Dimethyl-2-(2-methylprop-2-enyl)benzene
- Structure : Substituted with an alkenyl group (2-methylprop-2-enyl) instead of the benzyl group.
- Reactivity : The double bond in the alkenyl group enables electrophilic addition reactions (e.g., hydrogenation), unlike the target compound’s saturated benzyl substituent. This difference could influence catalytic hydrogenation pathways .
((3-Methoxyphenyl)methylene)dibenzene
- Structure : Incorporates a methoxy (-OCH₃) group, an electron-donating substituent, altering aromatic ring reactivity.
- Electronic Effects : The methoxy group directs electrophilic substitution to the para position, whereas the target compound’s methyl groups activate the ring but lack strong directional effects. This distinction impacts regioselectivity in synthesis .
Physical and Chemical Properties
| Compound | Key Substituents | Boiling Point (Estimated) | Solubility Profile | Stability |
|---|---|---|---|---|
| 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene | Methyl, benzyl (3-methyl) | High (due to alkylation) | Lipophilic, low water solubility | Stable under neutral conditions |
| (3-Methylphenyl) methanol | Hydroxyl, 3-methylphenyl | Moderate | Polar solvents | Prone to oxidation |
| 2-(3-Methylphenyl)ethanol | Ethanol chain | Moderate-high | Polar and non-polar | Moderate stability |
| 1,3-Dimethyl-2-(2-methylprop-2-enyl)benzene | Alkenyl group | Moderate | Non-polar solvents | Reactive to addition |
Environmental and Industrial Relevance
- Environmental Impact : The target compound’s structural similarity to cypermethrin derivatives suggests possible roles in pesticide degradation pathways. However, its lipophilicity may contribute to bioaccumulation .
Biological Activity
Overview
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene, also known as 3,4'-Dimethyldiphenylmethane, is an organic compound with the molecular formula C15H16. It is characterized by a benzene ring substituted with two methyl groups and a 3-methylphenylmethyl group. This compound has been investigated for its potential biological activities, including its interactions with various biomolecules and its implications in medicinal chemistry.
The compound undergoes various chemical reactions that are essential for its biological activity:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Capable of being reduced to more saturated hydrocarbons.
- Substitution : Engages in electrophilic aromatic substitution reactions.
These reactions can lead to the formation of various biologically active derivatives that may exhibit different pharmacological properties.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as a nucleophile in electrophilic aromatic substitution reactions, which can produce various substituted products that may modulate biological pathways. The specific molecular targets and pathways affected by this compound are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in metabolic processes .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound and its derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | 90.47% |
| Compound B | MDA-MB-468 | 5.132 ± 0.211 | 84.83% |
| Compound C | SK-MEL-5 | 6.554 ± 0.287 | 81.58% |
These findings indicate that modifications to the base structure can enhance biological activity significantly .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial effects. Certain structural analogs have demonstrated significant inhibition against bacterial strains and fungi, suggesting a broader spectrum of biological activity .
Case Studies
- Study on Anticancer Activity : A series of derivatives based on this compound were synthesized and tested against a panel of cancer cell lines including breast (MCF7), prostate (PC-3), and colon (HCT116). The most potent derivative exhibited an IC50 value below 1 µM against multiple cell lines, indicating strong antiproliferative effects .
- Antimicrobial Screening : In a separate study, various derivatives were screened for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria. Some compounds showed significant inhibition at concentrations as low as 10 µM, highlighting their potential as new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
